Ethene,methoxy-d3-(9ci)

Description

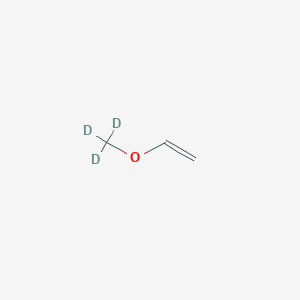

Ethene, methoxy-d3-(9ci) is a deuterated derivative of methoxyethylene (C₃H₆O), where three hydrogen atoms are replaced with deuterium (D). Its molecular formula is C₃H₃D₃O, and its molecular weight is approximately 61.10 g/mol (calculated by adjusting the non-deuterated form’s weight of 58.08 g/mol ). The (9CI) designation refers to its classification under the 9th Collective Index of Chemical Abstracts Service.

Structurally, it consists of an ethylene backbone substituted with a methoxy group (-OCH₃), with deuterium isotopes at specific positions (typically at the methyl group of the methoxy substituent).

Properties

Molecular Formula |

C3H6O |

|---|---|

Molecular Weight |

61.10 g/mol |

IUPAC Name |

trideuteriomethoxyethene |

InChI |

InChI=1S/C3H6O/c1-3-4-2/h3H,1H2,2H3/i2D3 |

InChI Key |

XJRBAMWJDBPFIM-BMSJAHLVSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])OC=C |

Canonical SMILES |

COC=C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethene, methoxy-d3-(9CI) can be synthesized through the deuteration of methoxyethene. The process involves the exchange of hydrogen atoms with deuterium atoms using deuterated reagents under specific conditions. One common method is the catalytic deuteration of methoxyethene using deuterium gas in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production of ethene, methoxy-d3-(9CI) typically involves large-scale deuteration processes. These processes use deuterium gas and specialized catalysts to ensure efficient and high-yield production. The reaction conditions are optimized to achieve maximum deuterium incorporation while maintaining the integrity of the methoxyethene structure .

Chemical Reactions Analysis

Types of Reactions

Ethene, methoxy-d3-(9CI) undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding aldehydes or acids.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Reagents like halogens and acids can facilitate substitution reactions.

Major Products

Oxidation: Aldehydes and acids.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Ethene, methoxy-d3-(9CI) has a wide range of scientific research applications:

Chemistry: Used as a tracer in reaction mechanism studies due to its deuterium content.

Biology: Employed in metabolic studies to trace biochemical pathways.

Medicine: Utilized in drug development and pharmacokinetic studies to understand drug metabolism.

Industry: Applied in the production of deuterated compounds for various industrial processes

Mechanism of Action

The mechanism of action of ethene, methoxy-d3-(9CI) involves its interaction with specific molecular targets and pathways. The deuterium atoms in the compound can influence reaction kinetics and mechanisms, providing insights into reaction pathways and intermediates. In catalytic processes, the compound can act as a substrate, undergoing transformations facilitated by catalysts such as palladium .

Comparison with Similar Compounds

Thermodynamic Properties :

- For the non-deuterated form, reaction enthalpy (ΔrH°) and Gibbs free energy (ΔrG°) values are available from computational and experimental studies .

Comparison with Similar Compounds

Below is a comparative analysis of methoxy-d3-ethene with structurally or functionally related compounds, including halogenated ethenes, deuterated pharmaceuticals, and other substituted ethylenes.

Structural and Functional Analogues

Table 1: Key Properties of Methoxy-d3-Ethene and Related Compounds

Key Differences :

Substituent Effects: Methoxy-d3-ethene has an electron-donating methoxy group, enhancing its polarity compared to halogenated ethenes (e.g., trichloroethylene, tetrafluoroethylene), which are electron-withdrawing . Deuterium Isotopes: The presence of deuterium in methoxy-d3-ethene reduces vibrational frequencies and increases bond strength, making it less reactive than its non-deuterated counterpart .

Applications :

- Methoxy-d3-ethene is specialized for research (e.g., reaction mechanism studies), whereas halogenated ethenes like trichloroethylene are industrial solvents .

- Deuterated pharmaceuticals (e.g., Ecgonine methylester-D3.HCl) are used as analytical standards, highlighting the broader role of deuterated compounds in quality control .

Environmental Impact :

- Halogenated ethenes (e.g., trichloroethylene) are persistent environmental pollutants, requiring phytoremediation strategies for degradation . Methoxy-substituted ethenes are less studied but likely more biodegradable due to their oxygenated structure.

Research Findings and Methodologies

Computational Modeling :

- Density functional theory (DFT) methods, such as B97-D, have been used to predict dispersion forces and thermochemical properties of substituted ethenes . These methods could model isotopic effects in methoxy-d3-ethene, though direct studies are absent in the evidence.

Isotopic Studies :

- Deuterated compounds like methoxy-d3-ethene enable precise tracking of reaction intermediates. For example, deuterium labeling in pharmaceuticals aids in metabolite identification .

Thermodynamic Data: Non-deuterated methoxyethylene has ΔrH° values reported for reactions such as hydrogenation and halogenation . Isotopic substitution likely shifts these values marginally, but experimental data is needed for confirmation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.